5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
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Overview
Description
Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro-: is an organic compound with the molecular formula C13H10BrCl2FN2O and a molecular weight of 380.04 g/mol . This compound is a white to light yellow crystalline solid that is stable under normal conditions but can be combustible at high temperatures . It is soluble in organic solvents such as dichloromethane and ether and can undergo hydrolysis under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- typically involves the reaction of 5-bromo-2-pyridinamine with 1-(2,6-dichloro-3-fluorophenyl)ethoxy]bromoethane . The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8°C . The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time . The final product is typically obtained in bulk quantities and subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent and intermediate in organic synthesis .
- Employed in the preparation of various heterocyclic compounds .
Biology:
- Utilized in the synthesis of biologically active molecules .
- Acts as a precursor for the development of pharmaceuticals .
Medicine:
- Intermediate in the synthesis of drugs targeting specific enzymes or receptors .
- Used in the development of anti-cancer and anti-inflammatory agents .
Industry:
Mechanism of Action
The mechanism of action of Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- involves its interaction with specific molecular targets such as enzymes or receptors . It acts as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The compound’s unique structure allows it to bind selectively to its targets, enhancing its efficacy and reducing off-target effects .
Comparison with Similar Compounds
Crizotinib Impurity 3: A related compound used as an intermediate in the synthesis of Crizotinib.
5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-Pyridinamine: Another similar compound with slight structural variations.
Uniqueness:
Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties . Its ability to undergo various chemical reactions and its application in diverse fields such as medicine, biology, and industry highlight its versatility and importance .
Properties
CAS No. |
1394346-24-7 |
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Molecular Formula |
C13H8BrCl2FN2O3 |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine |
InChI |
InChI=1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3/t6-/m1/s1 |
InChI Key |
QEOIXKVEGKNSPD-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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